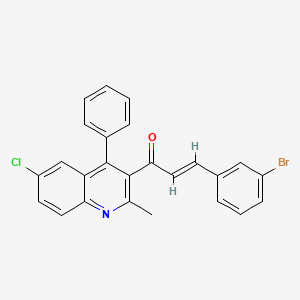

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, with its unique structure, is of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new halogenated compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar biological activities.

Medicine

In medicine, compounds like this compound are explored for their potential therapeutic effects. Research may focus on their ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes. Their unique chemical properties make them valuable in various applications.

Mecanismo De Acción

The mechanism of action of (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with cellular proteins, enzymes, or receptors. They may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-1-(2-Hydroxyphenyl)-3-(3-bromophenyl)prop-2-en-1-one

- (E)-3-(4-Methoxyphenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

- (E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Uniqueness

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the quinoline and phenyl rings. This unique structure may confer distinct chemical and biological properties compared to other chalcones.

Actividad Biológica

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one, a synthetic chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by relevant research findings.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that chalcone derivatives exhibit various biological activities. The following sections detail the specific activities associated with this compound.

Antitumor Activity

Chalcones have been shown to possess significant antitumor properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through multiple mechanisms:

- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

- Mechanisms of Action :

- Induction of Apoptosis : Studies indicate that the compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 10.5 | Apoptosis induction |

| MCF-7 | 12.3 | Cell cycle arrest |

Antioxidant Activity

The antioxidant potential of this compound is significant, contributing to its protective effects against oxidative stress:

- DPPH Scavenging Assay : The compound demonstrates a strong ability to scavenge free radicals.

- Mechanism : This activity is primarily attributed to the presence of hydroxyl groups in its structure, which donate electrons and neutralize free radicals.

Anti-inflammatory Activity

Chalcones are known for their anti-inflammatory properties, and this compound is no exception:

- Inhibition of Pro-inflammatory Cytokines : Research shows that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages.

- Mechanism : The compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Studies

A series of studies have evaluated the biological activity of this chalcone derivative:

-

Study on Anticancer Effects :

- Conducted on various human cancer cell lines.

- Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed in treated cells.

-

Study on Antioxidant Properties :

- Utilized DPPH and ABTS assays to measure radical scavenging capacity.

- Results showed that the compound significantly reduced oxidative stress markers in vitro.

Propiedades

IUPAC Name |

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17BrClNO/c1-16-24(23(29)13-10-17-6-5-9-19(26)14-17)25(18-7-3-2-4-8-18)21-15-20(27)11-12-22(21)28-16/h2-15H,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNIAGDLYFXXFL-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.